molecular formula C20H24N4O3S B251250 N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea

N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea

Cat. No.: B251250
M. Wt: 400.5 g/mol
InChI Key: JSXFDLRDNRGJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea, commonly known as FITU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. FITU is a thiourea derivative that has shown promising results in various scientific research studies.

Scientific Research Applications

FITU has shown potential in various scientific research applications. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. FITU has also been investigated for its ability to inhibit the growth of bacteria and fungi. In addition, FITU has been shown to possess antioxidant properties and has been studied for its neuroprotective effects.

Mechanism of Action

The mechanism of action of FITU is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular pathways. FITU has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. FITU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FITU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. FITU has also been shown to inhibit the replication of various viruses, including influenza virus and herpes simplex virus. In addition, FITU has been shown to reduce inflammation and oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of FITU is its broad range of potential applications in scientific research. FITU has shown promising results in various areas of research, including cancer, viral infections, and inflammation. However, one of the limitations of FITU is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for FITU research. One area of interest is the development of FITU derivatives with improved solubility and bioavailability. Another area of interest is the investigation of FITU in combination with other drugs or therapies for enhanced efficacy. Additionally, further research is needed to fully understand the mechanism of action of FITU and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, FITU is a synthetic compound that has shown promising results in various scientific research studies. It has been studied for its anticancer, antiviral, and anti-inflammatory properties, among others. FITU has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of viral replication. While FITU has some limitations, its potential applications in scientific research make it an interesting area of study for future research.

Synthesis Methods

The synthesis of FITU involves the reaction of 2-(4-isobutyryl-1-piperazinyl)aniline with 2-furoyl isothiocyanate. The reaction takes place in the presence of a base and yields FITU as a white crystalline solid. The overall yield of FITU synthesis is around 70%.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-[[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H24N4O3S/c1-14(2)19(26)24-11-9-23(10-12-24)16-7-4-3-6-15(16)21-20(28)22-18(25)17-8-5-13-27-17/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25,28)

InChI Key

JSXFDLRDNRGJRU-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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